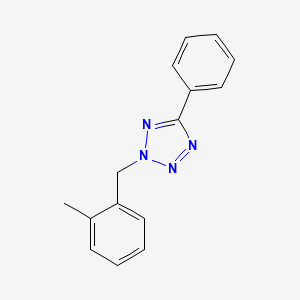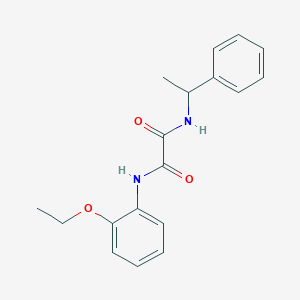![molecular formula C21H24N2O2 B5399191 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperidine compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide is not fully understood. However, it has been proposed that 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and oxidative stress. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to activate the Nrf2/ARE pathway, which is a cellular signaling pathway that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to have analgesic effects in animal models of pain. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the development of new drugs. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to be relatively safe and well-tolerated in animal studies.
One limitation of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in the biological effects of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide. Additionally, the pharmacokinetics and pharmacodynamics of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide need to be further studied to determine the optimal dosage and administration route for therapeutic use.
Orientations Futures
For the study of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide include further investigation of its molecular pathways and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide involves the reaction of 4-biphenylcarboxylic acid with piperidine and propionyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in a pure form.
Applications De Recherche Scientifique
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been found to have analgesic effects in animal models of pain. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
3-[3-(4-phenylbenzoyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)12-14-23-13-4-7-19(15-23)21(25)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVKWBAIKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)
![3-(5-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5399139.png)
![ethyl 1-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5399145.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)